Benzene, 1-bromo-4-(1-hexynyl)-
Description
Benzene, 1-bromo-4-(1-hexynyl)- is a bromo-substituted aromatic compound featuring a hexynyl group at the para position. This compound is structurally tailored for applications in organic synthesis, particularly in palladium-catalyzed couplings (e.g., Sonogashira or Suzuki-Miyaura reactions) to construct complex aromatic systems .
Properties
CAS No. |
190649-11-7 |
|---|---|
Molecular Formula |
C12H13Br |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
1-bromo-4-hex-1-ynylbenzene |
InChI |
InChI=1S/C12H13Br/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h7-10H,2-4H2,1H3 |
InChI Key |
OVADVUVTFXTXOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the use of a Grignard reagent, where phenylmagnesium bromide reacts with 1-hexyne under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production often employs catalytic processes to ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki reaction, is prevalent in large-scale synthesis .
Types of Reactions:
Substitution Reactions: Benzene, 1-bromo-4-(1-hexynyl)- can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium hydroxide.
Addition Reactions: The compound can participate in addition reactions, especially with hydrogen in the presence of catalysts like palladium or platinum.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, high temperatures (above 350°C).
Addition Reactions: Hydrogen gas, palladium or platinum catalysts, high pressure.
Major Products:
Substitution: Phenol and diphenyl ether when reacted with sodium hydroxide.
Addition: Cyclohexane when hydrogenated.
Scientific Research Applications
Benzene, 1-bromo-4-(1-hexynyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through nucleophilic substitution and addition reactions. The bromine atom and the hexynyl group provide sites for nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved include the stabilization of negative charges by electron-withdrawing groups, facilitating the reaction process .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares benzene derivatives with bromo and para-substituted functional groups:
Key Observations:
- Electron Effects : The hexynyl group in the target compound enhances electrophilicity at the brominated position compared to electron-donating substituents (e.g., ethoxy or isopropyl), facilitating nucleophilic substitution or cross-coupling.
- Steric Hindrance : The linear hexynyl chain imposes less steric bulk compared to branched substituents (e.g., isopropyl), enabling efficient coupling in sterically demanding reactions.
Reactivity in Cross-Coupling Reactions
Bromoarenes are pivotal in palladium-catalyzed cross-couplings. Comparative studies highlight:
- Suzuki-Miyaura Reaction : 1-Bromo-4-(trifluoromethoxy)benzene exhibits slower coupling rates due to the strong electron-withdrawing trifluoromethoxy group, which reduces oxidative addition efficiency. In contrast, the hexynyl group in the target compound balances electron withdrawal and steric accessibility, optimizing coupling yields.
- Sonogashira Reaction: The hexynyl substituent itself can participate in alkyne-alkyne couplings, a feature absent in compounds like 1-bromo-4-ethoxybenzene.
Physical Properties and Stability
- Boiling Points : While direct data for the target compound is unavailable, analogues like 1-bromo-4-chloro-2-methylbenzene boil near 372 K, suggesting the hexynyl derivative’s higher molecular weight may elevate boiling points beyond 400 K.
- Stability : Bromo-alkynyl derivatives are generally stable under inert conditions but may degrade via alkyne oxidation if improperly stored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
